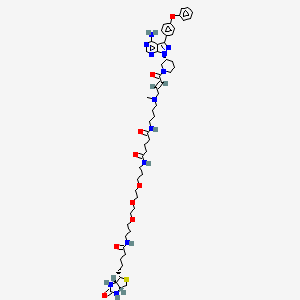

Ibrutinib-biotin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ibrutinib-biotine: est un composé qui combine l'ibrutinib, un inhibiteur puissant de la tyrosine kinase de Bruton (BTK), avec la biotine, une vitamine souvent utilisée comme sonde biochimique. Cette conjugaison permet le ciblage spécifique et l'étude de la BTK dans divers systèmes biologiques. L'ibrutinib est largement utilisé dans le traitement de certains cancers, en particulier la leucémie lymphoïde chronique et le lymphome à cellules du manteau, en raison de sa capacité à inhiber la BTK, une enzyme clé de la voie de signalisation du récepteur des lymphocytes B .

Applications De Recherche Scientifique

Chemistry: Ibrutinib-biotin is used as a probe to study the interactions of BTK with various substrates and inhibitors. It helps in understanding the binding affinities and kinetics of BTK inhibitors.

Biology: In biological research, this compound is used to label and isolate BTK from complex biological mixtures. This aids in the study of BTK’s role in cellular signaling and its interactions with other proteins.

Medicine: In medical research, this compound is used to investigate the mechanisms of action of BTK inhibitors and to develop new therapeutic strategies for diseases involving BTK, such as chronic lymphocytic leukemia and mantle cell lymphoma .

Industry: In the pharmaceutical industry, this compound is used in drug development and screening processes to identify potential new BTK inhibitors.

Mécanisme D'action

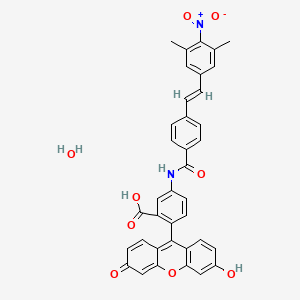

Ibrutinib-biotin exerts its effects by binding to BTK, thereby inhibiting its activity. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts this signaling pathway, leading to the apoptosis of malignant B-cells. The biotin moiety allows for the easy detection and isolation of BTK, facilitating detailed studies of its function and inhibition .

Safety and Hazards

The safety profile of Ibrutinib has been studied extensively. It has been associated with a clinically significant incidence of cardiac arrhythmias, bleeding, infection, diarrhea, arthralgias, and hypertension . In addition, rare unexplained cases of incident ventricular arrhythmias and sudden cardiac death have emerged with longer-term follow-up of patients receiving ibrutinib .

Orientations Futures

The future directions of Ibrutinib research include the development of new formulations and combination therapies . For example, Johnson & Johnson announced the expansion of IMBRUVICA® (ibrutinib) label in the U.S. to include an oral suspension formulation for adult patients in its approved indications .

Méthodes De Préparation

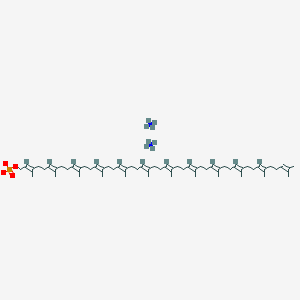

Voies de synthèse et conditions de réaction: La synthèse de l'ibrutinib-biotine implique la conjugaison de l'ibrutinib avec la biotine via un lieur. Le processus commence généralement par l'activation de la biotine, suivie de sa réaction avec une molécule d'ibrutinib fonctionnalisée. En général, un lieur à longue chaîne est utilisé pour connecter les deux molécules, en s'assurant que la partie biotine n'interfère pas avec l'activité biologique de l'ibrutinib .

Méthodes de production industrielle: La production industrielle de l'ibrutinib-biotine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. La production est effectuée dans des environnements contrôlés pour maintenir la stabilité du composé.

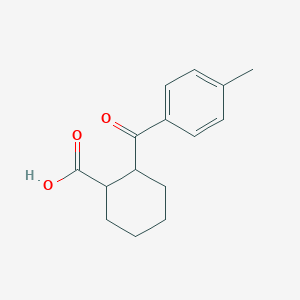

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: L'ibrutinib-biotine peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre dans la partie biotine.

Réduction: Des réactions de réduction peuvent se produire au niveau de divers groupes fonctionnels dans le composé, modifiant potentiellement son activité.

Substitution: Des réactions de substitution nucléophile peuvent être utilisées pour modifier le lieur ou la partie biotine.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène ou autres agents oxydants.

Réduction: Borohydrure de sodium ou autres agents réducteurs.

Substitution: Nucléophiles tels que les amines ou les thiols en conditions basiques.

Produits principaux: Les produits principaux de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut entraîner la formation d'alcools ou d'amines.

Applications de recherche scientifique

Chimie: L'ibrutinib-biotine est utilisé comme sonde pour étudier les interactions de la BTK avec divers substrats et inhibiteurs. Il aide à comprendre les affinités de liaison et la cinétique des inhibiteurs de la BTK.

Biologie: En recherche biologique, l'ibrutinib-biotine est utilisé pour marquer et isoler la BTK à partir de mélanges biologiques complexes. Cela aide à étudier le rôle de la BTK dans la signalisation cellulaire et ses interactions avec d'autres protéines.

Médecine: En recherche médicale, l'ibrutinib-biotine est utilisé pour étudier les mécanismes d'action des inhibiteurs de la BTK et pour développer de nouvelles stratégies thérapeutiques pour les maladies impliquant la BTK, telles que la leucémie lymphoïde chronique et le lymphome à cellules du manteau .

Industrie: Dans l'industrie pharmaceutique, l'ibrutinib-biotine est utilisé dans les processus de développement et de criblage de médicaments pour identifier de nouveaux inhibiteurs potentiels de la BTK.

Mécanisme d'action

L'ibrutinib-biotine exerce ses effets en se liant à la BTK, inhibant ainsi son activité. La BTK est une enzyme essentielle de la voie de signalisation du récepteur des lymphocytes B, qui est essentielle à la survie et à la prolifération des lymphocytes B. En inhibant la BTK, l'ibrutinib-biotine perturbe cette voie de signalisation, conduisant à l'apoptose des lymphocytes B malins. La partie biotine permet la détection et l'isolement faciles de la BTK, facilitant des études détaillées de sa fonction et de son inhibition .

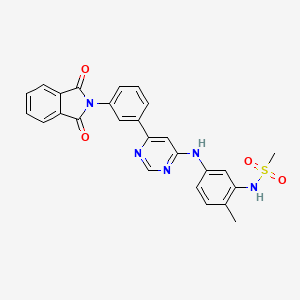

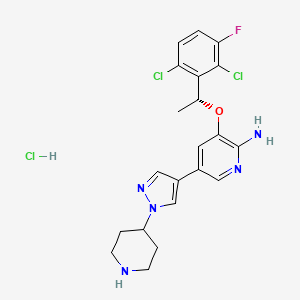

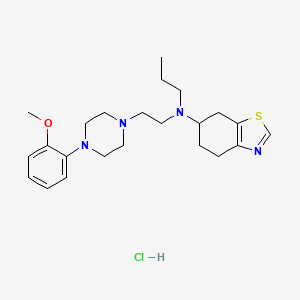

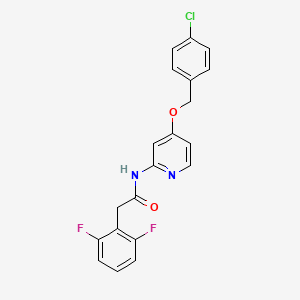

Comparaison Avec Des Composés Similaires

Composés similaires:

Acalabrutinib: Un autre inhibiteur de la BTK avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Zanubrutinib: Un inhibiteur de la BTK avec une sélectivité améliorée et moins d'effets hors cible par rapport à l'ibrutinib.

Orelabrutinib: Un nouvel inhibiteur de la BTK avec une puissance et une sélectivité accrues.

Unicité de l'ibrutinib-biotine: L'ibrutinib-biotine est unique en raison de sa conjugaison avec la biotine, qui permet le ciblage spécifique et l'étude de la BTK. Cette conjugaison améliore son utilité comme sonde biochimique, la rendant précieuse pour les applications de recherche et thérapeutiques .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Propriétés

IUPAC Name |

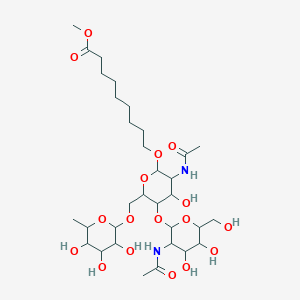

N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBZKVGVMZPBPH-AQXPWDSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80N12O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.